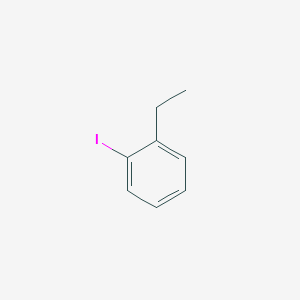

1-Ethyl-2-iodobenzene

Description

Properties

IUPAC Name |

1-ethyl-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJZDNMOGNUIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171338 | |

| Record name | Benzene, 1-ethyl-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18282-40-1 | |

| Record name | 1-Ethyl-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethyl-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 1-Ethyl-2-iodobenzene for Advanced Research Applications

Introduction

1-Ethyl-2-iodobenzene (CAS No: 18282-40-1) is an aromatic organoiodine compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an ethyl group and an iodine atom in an ortho relationship on a benzene ring, makes it a versatile synthetic intermediate. The carbon-iodine bond is relatively weak, rendering it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the most reliable and efficient synthesis of 1-Ethyl-2-iodobenzene, grounded in established chemical principles and validated protocols.

Part 1: Strategic Synthesis Planning: A Comparative Analysis

The successful and efficient synthesis of a target molecule hinges on a well-conceived strategy. For 1-Ethyl-2-iodobenzene, the primary challenge is achieving the specific 1,2- (ortho) substitution pattern, avoiding the formation of difficult-to-separate isomeric impurities.

Strategy A: Diazotization-Iodination of 2-Ethylaniline (The Preferred Route)

This classical and highly reliable approach leverages the regiochemical purity of the starting material, 2-ethylaniline, to ensure the exclusive formation of the desired ortho-substituted product. The core of this strategy is the Sandmeyer-type reaction, which transforms the amino group into a diazonium salt, an excellent leaving group that is subsequently displaced by iodide.[2][3] While many Sandmeyer reactions require a copper(I) catalyst, the iodination variant proceeds efficiently without it, using a simple iodide salt such as potassium iodide (KI).[4]

Strategy B: Direct Electrophilic Iodination of Ethylbenzene

At first glance, the direct iodination of commercially available ethylbenzene seems like a more straightforward, one-step approach. This reaction proceeds via electrophilic aromatic substitution.[5] However, this strategy is fundamentally flawed for preparing a pure ortho isomer. The ethyl group is an activating, ortho-para director due to hyperconjugation.[6][7] Consequently, electrophilic attack will yield a mixture of 1-ethyl-2-iodobenzene (ortho) and 1-ethyl-4-iodobenzene (para), with the para isomer often predominating due to reduced steric hindrance.[6][8] The similar boiling points of these isomers make their separation by distillation exceptionally challenging, rendering this route impractical for obtaining high-purity 1-Ethyl-2-iodobenzene.

Strategy C: Alternative Methods from Arylhydrazines

More recent methodologies have explored the synthesis of aryl iodides from arylhydrazines. A reported procedure describes the reaction of the corresponding arylhydrazine with iodine to produce 1-Ethyl-2-iodobenzene in a respectable yield.[9] While promising, this method is less established and may require the synthesis of the 2-ethylphenylhydrazine precursor, which is not as readily available as 2-ethylaniline.

Part 2: Synthesis of the Key Precursor: 2-Ethylaniline

The quality of the final product is contingent upon the purity of the starting material. 2-Ethylaniline is most commonly and efficiently prepared via the reduction of 2-ethylnitrobenzene.[10]

Workflow for 2-Ethylaniline Synthesis

Caption: Synthetic routes to the key precursor, 2-ethylaniline.

Experimental Protocol: Reduction of 2-Ethylnitrobenzene with Iron

This protocol is adapted from established methods for the reduction of nitroarenes.[10][11]

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-ethylnitrobenzene (1 equivalent), ethanol, and water (a common ratio is 5:1 ethanol:water).

-

Addition of Reagents: Add iron powder (approx. 10 equivalents) and ammonium chloride (approx. 10 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-ethylaniline can be purified by vacuum distillation to yield a clear yellow to reddish-brown liquid.[12]

| Parameter | Catalytic Hydrogenation[13] | Iron/NH₄Cl Reduction[10] |

| Catalyst/Reagent | Pd/C, Raney Ni, etc. | Fe powder, NH₄Cl |

| Solvent | Ethanol, Methanol | Ethanol/Water |

| Temperature | 150-200 °C | Reflux (~80-90 °C) |

| Pressure | 1.0-2.0 MPa | Atmospheric |

| Typical Yield | >90% | ~80-95% |

| Advantages | High purity, clean reaction | Lower pressure, common reagents |

| Disadvantages | Requires specialized high-pressure equipment | Stoichiometric metal waste |

Table 1: Comparison of common reduction methods for 2-ethylnitrobenzene.

Part 3: The Core Synthesis: Diazotization and Iodination

This two-stage, one-pot process is the cornerstone of the synthesis. Precise temperature control is critical for success.

The Diazotization Reaction: Mechanism and Protocol

The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation in organic chemistry.[14] The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid. The electrophilic nitrosonium ion (NO⁺) is the key reacting species.[15]

Caption: Mechanism of the diazotization of 2-ethylaniline.[14]

Iododediazoniation and Integrated Protocol

Once the diazonium salt is formed, it is immediately used in the next step. The C-N bond is exceptionally labile, and upon addition of an iodide source, nitrogen gas is vigorously evolved, and the iodide substitutes onto the aromatic ring.[16]

Experimental Protocol: Synthesis of 1-Ethyl-2-iodobenzene

This protocol is a synthesized procedure based on well-established methods for diazotization-iodination.[16][17][18]

-

Amine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-ethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained below 5 °C.[18] An uncontrolled temperature rise will lead to decomposition of the diazonium salt and formation of phenolic byproducts.[19] The completion of diazotization can be checked with starch-iodide paper (excess nitrous acid turns the paper blue-black).[18]

-

Iodide Addition: Prepare a concentrated solution of potassium iodide (1.1 equivalents) in water. Add this solution slowly to the cold diazonium salt solution. A dark oil and nitrogen evolution will be observed.

-

Decomposition: After the addition is complete, allow the mixture to stand for a short period, then warm it gently on a water bath (e.g., to 40-50 °C) until the evolution of nitrogen gas ceases.[18]

-

Workup: Cool the reaction mixture. If necessary, add a small amount of sodium bisulfite solution to quench any excess iodine (indicated by a persistent dark color). Make the solution basic by carefully adding aqueous sodium hydroxide.

-

Purification: Transfer the mixture to a separatory funnel and separate the dense organic layer. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, wash with water, then with brine, and dry over anhydrous calcium chloride or magnesium sulfate.[17]

-

Final Distillation: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain 1-Ethyl-2-iodobenzene as a colorless oil.[9]

Caption: Experimental workflow for the synthesis of 1-ethyl-2-iodobenzene.

Part 4: Product Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₉I | [20] |

| Molecular Weight | 232.06 g/mol | [20] |

| Appearance | Colorless oil | [9] |

| Boiling Point | 101 °C (at unspecified low pressure) | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.81 (dd, 1H), 7.21–7.30 (m, 2H), 6.87 (td, 1H), 2.73 (q, 2H), 1.21 (t, 3H) | [9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 146.6, 139.5, 128.7, 128.5, 100.6, 34.3, 14.7 | [9] |

| IR Spectrum | Key peaks confirm aromatic C-H and C-C stretches. | [20] |

| Mass Spectrum (EI) | [M]⁺ m/z = 232 | [9] |

Table 2: Physical and Spectroscopic Data for 1-Ethyl-2-iodobenzene.

Part 5: Safety and Hazard Management

Professional laboratory practice demands a thorough understanding and mitigation of all potential hazards.

-

1-Ethyl-2-iodobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[21][22]

-

2-Ethylaniline: Toxic. May cause eye irritation, skin sensitization, and respiratory distress. Prolonged contact can lead to methemoglobinemia.[12]

-

Hydrochloric/Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

Personal Protective Equipment (PPE): At all stages of this synthesis, appropriate PPE must be worn, including a lab coat, chemical splash goggles, and nitrile gloves. All operations, especially the diazotization and handling of 2-ethylaniline, should be conducted within a certified chemical fume hood.

Conclusion

The synthesis of 1-Ethyl-2-iodobenzene is most effectively and reliably achieved through the diazotization of 2-ethylaniline, followed by displacement with potassium iodide. This method provides excellent regiochemical control, leading to a high-purity product essential for subsequent applications in drug discovery and materials development. While alternative routes exist, they are often compromised by issues of selectivity and practicality. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic building block.

References

- BenchChem. A Comparative Guide to the Synthesis of 2-Ethylaniline from 2-Ethylnitrobenzene. [URL: https://www.benchchem.

- Guidechem. 2-Ethylaniline 578-54-1 wiki. [URL: https://www.guidechem.com/wiki/2-ethylaniline-578-54-1.html]

- ChemicalBook. 2-Ethylaniline synthesis. [URL: https://www.chemicalbook.com/synthesis/578-54-1.htm]

- PubChem. Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140367]

- NIST WebBook. Benzene, 1-ethyl-2-iodo-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C18282401]

- ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01427]

- Google Patents. CN103333072B - Preparation method of 2-ethylaniline. [URL: https://patents.google.

- Wikipedia. Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Pearson+. Iodination of ethylbenzene follows electrophilic aromatic substit... | Study Prep. [URL: https://www.pearson.com/en-us/search.

- BYJU'S. Sandmeyer Reaction Mechanism. [URL: https://byjus.com/chemistry/sandmeyer-reaction-mechanism/]

- LookChem. 2-ethylaniline - 578-54-1, C8H11N, density, melting point, boiling point, structural formula, synthesis. [URL: https://www.lookchem.com/2-ethylaniline/]

- SpectraBase. 1-Ethyl-2-iodobenzene - Optional[MS (GC)] - Spectrum. [URL: https://spectrabase.com/spectrum/LkxQ7qqG1Np]

- ChemScene. 18282-40-1 | 1-Ethyl-2-iodobenzene. [URL: https://www.chemscene.com/products/1-Ethyl-2-iodobenzene-CS-0109507.html]

- Sigma-Aldrich. 1-Ethyl-2-iodobenzene | 18282-40-1. [URL: https://www.sigmaaldrich.com/US/en/product/apolloscientific/apo458955536]

- L.S.College, Muzaffarpur. Sandmeyer reaction. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Sandmeyer%20Reaction.pdf]

- Santa Cruz Biotechnology. 1-Ethyl-2-iodobenzene | CAS 18282-40-1 | SCBT. [URL: https://www.scbt.com/p/1-ethyl-2-iodobenzene-18282-40-1]

- Organic Chemistry Portal. Sandmeyer Reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://www.masterorganicchemistry.com/2018/12/03/reactions-of-diazonium-salts-sandmeyer-schiemann/]

- PubChemLite. 1-ethyl-2-iodobenzene (C8H9I). [URL: https://pubchemlite.ncbi.nlm.nih.

- Synquest Labs. 1-Ethyl-2-iodobenzene. [URL: https://www.synquestlabs.com/product/2700-h-x1/1-ethyl-2-iodobenzene]

- BYJU'S. Diazotization Reaction Mechanism. [URL: https://byjus.

- Progress in Color, Colorants and Coatings. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [URL: https://www.pccc.icrc.ac.ir/article_90708.html]

- PrepChem.com. Preparation of iodobenzene. [URL: https://prepchem.com/synthesis-of-iodobenzene/]

- Chemistry LibreTexts. 14.4: Diazotization of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/14%3A_Amines_and_Heterocycles/14.

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/242521]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC122330025]

- Organic Syntheses Procedure. iodobenzene. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0325]

- Organic Chemistry Portal. Diazotisation. [URL: https://www.organic-chemistry.

- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [URL: https://kpu.pressbooks.pub/organicchemistry/chapter/5-2-directing-effects-of-the-substituents-on-eas/]

- Chemistry LibreTexts. 7.5: Directing Effects. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/7%3A_Aromatic_Chemistry/7.05%3A_Directing_Effects]

- Chemical Education Xchange. Diazotization of Aniline Derivatives: Nitrous Acid Test. [URL: https://www.chemedx.

- BenchChem. Technical Support Center: Purification Strategies for Products from Ethyl 2-iodylbenzoate Reactions. [URL: https://www.benchchem.

- BYJU'S. Directive Influence Of Functional Group In Mono Substituted Benzene. [URL: https://byjus.com/jee/directive-influence-of-functional-group-in-mono-substituted-benzene/]

- YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [URL: https://www.youtube.

- Organic Syntheses Procedure. iodoxybenzene. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0323]

- Google Patents. CN103172480A - Method for preparing iodo aromatic hydrocarbon. [URL: https://patents.google.

- YouTube. How to make IODOBENZENE. [URL: https://www.youtube.

- ChemicalBook. 1-ETHYL-4-IODOBENZENE | 25309-64-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9279318.htm]

Sources

- 1. PubChemLite - 1-ethyl-2-iodobenzene (C8H9I) [pubchemlite.lcsb.uni.lu]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Ethylaniline synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. CN103333072B - Preparation method of 2-ethylaniline - Google Patents [patents.google.com]

- 14. byjus.com [byjus.com]

- 15. Diazotisation [organic-chemistry.org]

- 16. prepchem.com [prepchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. youtube.com [youtube.com]

- 19. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 20. Benzene, 1-ethyl-2-iodo- [webbook.nist.gov]

- 21. Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 1-Ethyl-2-iodobenzene: Properties, Synthesis, and Reactivity

This guide provides an in-depth exploration of 1-Ethyl-2-iodobenzene, a key aromatic halogenated intermediate. Primarily aimed at researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts. It delves into the causality behind its synthetic utility, provides field-proven experimental protocols, and offers a comprehensive look at its characterization, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

1-Ethyl-2-iodobenzene (CAS No. 18282-40-1) is a substituted aromatic iodide that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of the iodo group, which is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. The adjacent ethyl group introduces steric and electronic effects that can influence reaction kinetics and selectivity, a factor that must be considered in synthetic design.

The compound is a liquid at ambient temperature and requires careful handling due to its classification as an irritant.[3][4]

Table 1: Physicochemical and Identification Data for 1-Ethyl-2-iodobenzene

| Property | Value | Source(s) |

| CAS Number | 18282-40-1 | [1][2] |

| Molecular Formula | C₈H₉I | [1][2][5] |

| Molecular Weight | 232.06 g/mol | [1][5] |

| IUPAC Name | 1-ethyl-2-iodobenzene | [1][6] |

| Synonyms | 2-Ethyliodobenzene, 1-Iodo-2-ethylbenzene | [1][5] |

| Physical Form | Liquid | [3] |

| Flash Point | 105 °C (221 °F) | [3] |

| InChI | 1S/C8H9I/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | [1][3] |

| InChIKey | ZEJZDNMOGNUIHL-UHFFFAOYSA-N | [1][3] |

| SMILES | CCC1=CC=CC=C1I | [1][2] |

Synthesis: A Practical Approach via Diazotization

The most direct and reliable synthesis of 1-Ethyl-2-iodobenzene proceeds from 2-ethylaniline via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the primary amine followed by displacement of the resulting diazonium salt with an iodide source, typically potassium iodide.

Causality in the Synthetic Protocol: The initial step, diazotization, must be conducted at low temperatures (0–5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures. The use of sodium nitrite in an acidic medium (like hydrochloric acid) generates the necessary nitrous acid in situ for the reaction.[7][8] The subsequent introduction of potassium iodide provides the nucleophile (I⁻) that displaces the dinitrogen gas (N₂), an excellent leaving group, to form the stable C-I bond.[7][8] The final workup with a basic solution is to neutralize excess acid and remove any phenolic byproducts before purification by steam distillation or column chromatography.

Experimental Protocol: Synthesis from 2-Ethylaniline

-

Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-ethylaniline (1.0 eq) in a 3M solution of hydrochloric acid. Cool the mixture to 0 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

Displacement: In a separate beaker, dissolve potassium iodide (1.1 eq) in a minimal amount of water and chill. Add this solution slowly to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 60 °C) until gas evolution ceases.

-

Work-up: Cool the reaction mixture and extract with diethyl ether or dichloromethane (3x volumes). Wash the combined organic layers with saturated sodium thiosulfate solution (to remove residual iodine), followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-Ethyl-2-iodobenzene.

Core Reactivity: A Gateway to Molecular Complexity

The primary utility of 1-Ethyl-2-iodobenzene lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) for oxidative addition to a Pd(0) center, the crucial initiating step in these catalytic cycles.[9]

The Mizoroki-Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for C-C bond formation and the synthesis of substituted olefins.[10][11] The reaction with 1-Ethyl-2-iodobenzene allows for the introduction of an ethyl-substituted phenyl group onto an alkene.

Causality in the Protocol: The choice of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is critical. The ligand stabilizes the palladium catalyst and modulates its reactivity. A base (e.g., triethylamine or potassium carbonate) is essential to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[10][12] The ortho-ethyl group may slightly retard the reaction rate due to steric hindrance, potentially requiring higher temperatures or longer reaction times compared to less substituted iodobenzenes.[13]

-

Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-Ethyl-2-iodobenzene (1.0 eq), the desired alkene (1.2 eq), Palladium(II) acetate (0.02 eq), a suitable phosphine ligand like tri(o-tolyl)phosphine (0.04 eq), and a base such as triethylamine (1.5 eq).

-

Solvent: Add a dry, degassed solvent like anhydrous DMF or NMP.

-

Reaction: Heat the mixture with vigorous stirring to 100-120 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[9][14] This reaction is fundamental for synthesizing arylalkynes, which are precursors to many pharmaceuticals and organic materials.

Causality in the Protocol: The Sonogashira coupling uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[9][15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[15][16] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.

-

Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Ethyl-2-iodobenzene (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and Copper(I) iodide (0.04 eq).

-

Solvent/Base: Add a degassed amine solvent such as triethylamine or a mixture of THF and triethylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 1-Ethyl-2-iodobenzene are critical. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a standard method for analyzing this compound, typically via GC-MS. The resulting spectrum is characterized by a prominent molecular ion peak and predictable fragmentation patterns.

Table 2: Predicted Mass Spectral Data for 1-Ethyl-2-iodobenzene

| m/z (Daltons) | Proposed Fragment Ion | Ion Structure | Notes |

| 232 | [C₈H₉I]⁺• | Molecular Ion (M⁺•) | The intact molecule with one electron removed.[1][17] |

| 217 | [C₇H₆I]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 203 | [C₆H₄I]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl radical. This is expected to be a prominent peak. |

| 105 | [C₈H₉]⁺ | [M - I]⁺ | Loss of an iodine radical, yielding an ethylphenyl cation.[1] |

| 91 | [C₇H₇]⁺ | Tropylium ion | A common rearrangement product from the [M-I]⁺ fragment. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule. Data is typically acquired using an ATR-FTIR spectrometer.[1]

Table 3: Key Infrared Absorption Bands for 1-Ethyl-2-iodobenzene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2975-2850 | Strong | Aliphatic C-H Stretch (from ethyl group) |

| 1600-1450 | Medium | Aromatic C=C Ring Stretch |

| 1470-1440 | Medium | CH₂ and CH₃ Bending (from ethyl group) |

| ~750 | Strong | C-H Out-of-plane Bending (characteristic of 1,2-disubstitution) |

| 1100-1000 | Strong | C-I Stretch (often weak and in the fingerprint region) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is highly diagnostic. It will show a characteristic triplet and quartet for the ethyl group protons, typically in the ranges of δ 1.2-1.4 ppm (t, 3H) and δ 2.7-2.9 ppm (q, 2H), respectively. The four aromatic protons will appear as a complex multiplet in the δ 7.0-8.0 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals: two for the aliphatic ethyl group and six for the aromatic ring carbons. The carbon directly bonded to the iodine (C-I) will be significantly shielded, appearing at a lower chemical shift (around δ 90-100 ppm) compared to the other sp² carbons.

Safety and Handling

1-Ethyl-2-iodobenzene must be handled with appropriate safety precautions.[4]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

GHS Pictogram: GHS07 (Exclamation mark).[3]

-

Precautionary Measures:

Conclusion

1-Ethyl-2-iodobenzene is a valuable and versatile chemical intermediate. Its utility is defined by the high reactivity of the carbon-iodine bond in a host of palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira couplings. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for its effective application in the complex synthetic challenges faced by researchers in drug discovery, agrochemicals, and materials science.

References

-

Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367 - PubChem. (URL: [Link])

-

Benzene, 1-ethyl-2-iodo- - NIST WebBook. (URL: [Link])

-

Fine Chemicals - Letopharm Limited. (URL: [Link])

-

1-ETHYL-2-IODOBENZENE | CAS 18282-40-1 - Matrix Fine Chemicals. (URL: [Link])

-

Benzene, 1-ethyl-2-iodo- - SIELC Technologies. (URL: [Link])

-

Cyclohexane, (dichloromethylene)- | C7H10Cl2 | CID 11506515 - PubChem. (URL: [Link])

-

CAS No.1122-55-0,Cyclohexane, (dichloromethylene)- Suppliers - LookChem. (URL: [Link])

-

Heck reaction - Wikipedia. (URL: [Link])

-

1-ethyl-2-iodobenzene (C8H9I) - PubChemLite. (URL: [Link])

-

1-Ethyl-2-iodobenzene - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

1-Ethyl-2-iodobenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

1-Ethyl-3-iodobenzene | C8H9I | CID 14534452 - PubChem. (URL: [Link])

-

Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes - IUCr Journals. (URL: [Link])

-

1-Ethyl-4-iodobenzene - ChemBK. (URL: [Link])

-

Optimized Sonogashira coupling of iodo benzene (1a) and ethyl... - ResearchGate. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

IODOBENZENE - Organic Syntheses Procedure. (URL: [Link])

-

Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - RSC Publishing. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

-

Preparation of iodobenzene - PrepChem.com. (URL: [Link])

-

2-Acetylpyridine - Chem-Impex. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ETHYL-2-IODOBENZENE | CAS 18282-40-1 [matrix-fine-chemicals.com]

- 3. 1-Ethyl-2-iodobenzene | 18282-40-1 [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemscene.com [chemscene.com]

- 6. Benzene, 1-ethyl-2-iodo- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactions of 1-Ethyl-2-iodobenzene

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1-ethyl-2-iodobenzene, a key aryl iodide intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core reactions this substrate undergoes, with a focus on palladium- and copper-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation. The guide emphasizes the mechanistic rationale behind experimental designs, offering field-proven insights into optimizing these transformations. Detailed, step-by-step protocols, quantitative data summaries, and visual diagrams of reaction mechanisms and workflows are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Synthetic Utility of 1-Ethyl-2-iodobenzene

1-Ethyl-2-iodobenzene is a valuable building block in organic chemistry, prized for the reactivity of its carbon-iodine bond. The presence of the ortho-ethyl group introduces steric considerations that can influence reaction kinetics and product distribution, making a nuanced understanding of its chemistry essential for synthetic success. The C-I bond is the weakest among the carbon-halogen bonds, rendering 1-ethyl-2-iodobenzene highly susceptible to oxidative addition by transition metal catalysts, a key step in many powerful C-C and C-heteroatom bond-forming reactions. This guide will explore the rich and varied reaction landscape of this versatile substrate.

Synthesis of 1-Ethyl-2-iodobenzene

A common and effective method for the synthesis of 1-ethyl-2-iodobenzene is the iodination of 2-ethylaniline via a diazonium salt intermediate. This classic Sandmeyer-type reaction provides a reliable route from commercially available starting materials. Another documented method involves the reaction of 2-ethylphenylhydrazine hydrochloride with iodine, affording the product in good yield.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and 1-ethyl-2-iodobenzene is an excellent substrate for these transformations.[2] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[3][4][5]

Diagram: Generalized Palladium Cross-Coupling Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron species.[5][6] The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.

Mechanistic Insight: The key to the Suzuki reaction is the activation of the organoboron reagent by a base.[7] This activation forms a boronate complex, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate. The choice of base and solvent system is critical and can significantly impact reaction efficiency.[8] For sterically hindered substrates like 1-ethyl-2-iodobenzene, bulky phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps.

Experimental Protocol: Synthesis of 2-Ethyl-1,1'-biphenyl

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-ethyl-2-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1, 5 mL).[9]

-

Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Pd₂(dba)₃ (0.015 mmol), and a phosphine ligand like XPhos (0.031 mmol).

-

Reaction Conditions: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.[9]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 (Est.) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | >85 (Est.) |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 85 | >88 (Est.) |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of 1-ethyl-2-iodobenzene. Yields are estimated based on typical outcomes for similar substrates.

Mizoroki-Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[3] This reaction is a powerful tool for constructing complex carbon skeletons. A key feature is its excellent trans selectivity in many cases.[10]

Mechanistic Insight: The mechanism proceeds via oxidative addition, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species. The base in the reaction serves to regenerate the active Pd(0) catalyst from this palladium-hydride intermediate.[3] For ortho-substituted aryl iodides, the steric bulk can influence the regioselectivity of the alkene insertion.

Experimental Protocol: Synthesis of (E)-1-Ethyl-2-styrylbenzene

-

Reaction Setup: In a sealed tube, combine 1-ethyl-2-iodobenzene (1.0 mmol), styrene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol).

-

Base and Solvent: Add a base, typically a hindered amine like triethylamine (2.0 mmol), and a polar aprotic solvent like DMF or NMP (5 mL).[11]

-

Reaction Conditions: Heat the sealed tube to 100-120 °C for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with diethyl ether and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic phase over MgSO₄, concentrate, and purify by column chromatography.

Diagram: Mizoroki-Heck Reaction Workflow

Caption: A typical experimental workflow for the Mizoroki-Heck reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is the most reliable method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[12] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[13]

Mechanistic Insight: The catalytic cycle involves two interconnected loops. In the palladium cycle, oxidative addition of 1-ethyl-2-iodobenzene to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the aryl-palladium(II) complex. Reductive elimination yields the aryl alkyne product and regenerates the Pd(0) catalyst.[14] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[13]

Experimental Protocol: Synthesis of 1-Ethyl-2-(phenylethynyl)benzene

-

Reaction Setup: To a Schlenk flask under argon, add 1-ethyl-2-iodobenzene (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol).

-

Solvent and Base: Add a solvent such as THF or DMF, and an amine base, for example, triethylamine or diisopropylamine (3.0 mmol).

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the amine salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[4][10] It has largely replaced harsher classical methods like the Ullmann condensation for C-N bond formation.[4]

Mechanistic Insight: The reaction follows the general palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial to deprotonate the amine-palladium complex, facilitating the final reductive elimination step. The steric hindrance of the ortho-ethyl group on 1-ethyl-2-iodobenzene necessitates the use of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands) to promote efficient coupling.[14]

Experimental Protocol: Synthesis of N-benzyl-2-ethylaniline

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Xantphos Pd G3, 0.02 mmol) and a strong base like sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add 1-ethyl-2-iodobenzene (1.0 mmol), benzylamine (1.2 mmol), and an anhydrous solvent such as toluene or dioxane (4 mL).

-

Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C with stirring for 12-24 hours.

-

Work-up: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography.

| Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Benzylamine | Xantphos | NaOt-Bu | Toluene | 110 | >80 (Est.) |

| Morpholine | RuPhos | K₃PO₄ | Dioxane | 100 | >85 (Est.) |

| Aniline | BINAP | Cs₂CO₃ | Toluene | 100 | >75 (Est.) |

Table 2: Representative conditions for the Buchwald-Hartwig amination of 1-ethyl-2-iodobenzene. Yields are estimated based on typical outcomes for similar substrates.

Organometallic Transformations

Grignard Reagent Formation and Subsequent Reactions

The high reactivity of the C-I bond allows for the straightforward preparation of the corresponding Grignard reagent, (2-ethylphenyl)magnesium iodide. This transformation converts the electrophilic aryl iodide into a potent nucleophile.

Mechanistic Insight: The reaction involves the insertion of magnesium metal into the carbon-iodine bond.[15] It is critical that the reaction is performed under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources, including water.[2] A small crystal of iodine is often used to activate the magnesium surface.[15]

Experimental Protocol: Preparation of (2-Ethylphenyl)magnesium Iodide

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 mmol) in the flask.

-

Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine. A small amount of 1,2-dibromoethane can also be used as an activating agent.

-

Reagent Addition: Dissolve 1-ethyl-2-iodobenzene (1.0 mmol) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Reaction Maintenance: Add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and heat if necessary until all the magnesium has reacted.

-

Application: The resulting ethereal solution of (2-ethylphenyl)magnesium iodide can be used directly in subsequent reactions with electrophiles such as aldehydes, ketones, esters, or CO₂.

Other Cross-Coupling Reactions

While Suzuki, Heck, Sonogashira, and Buchwald-Hartwig are the most common, 1-ethyl-2-iodobenzene is also a suitable substrate for other important cross-coupling reactions:

-

Negishi Coupling: Couples the aryl iodide with an organozinc reagent. It is particularly useful for its high functional group tolerance.[16][17][18]

-

Stille Coupling: Utilizes an organotin reagent. While powerful, the toxicity of tin compounds has led to a preference for other methods like Suzuki coupling.[19][20][21][22]

-

Kumada Coupling: Employs a Grignard reagent as the coupling partner with a nickel or palladium catalyst. The highly basic nature of the Grignard reagent limits the functional group tolerance.[23][24][25][26][27]

Conclusion

1-Ethyl-2-iodobenzene serves as a highly versatile and reactive intermediate in modern organic synthesis. Its utility is most pronounced in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which provide efficient pathways to complex molecular architectures. Furthermore, its ability to readily form organometallic reagents, such as Grignard reagents, opens up a vast landscape of nucleophilic addition and substitution chemistry. A thorough understanding of the mechanistic principles and the influence of the ortho-ethyl substituent is paramount for the successful application of this building block in research and development, particularly within the pharmaceutical and materials science sectors. The protocols and data presented in this guide offer a robust framework for leveraging the synthetic potential of 1-ethyl-2-iodobenzene.

References

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Available at: [Link]

-

Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. Available at: [Link]

-

Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. National Institutes of Health. Available at: [Link]

-

Kumada coupling. Wikipedia. Available at: [Link]

-

Negishi coupling. Wikipedia. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

Stille Coupling. OpenOChem Learn. Available at: [Link]

-

Kumada Coupling. NROChemistry. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Directed ortho metalation. Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Directed (ortho) Metallation. University of Missouri. Available at: [Link]

-

Directed Ortho Metalation. Chem-Station International Edition. Available at: [Link]

-

Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

Negishi coupling. chemeurope.com. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

-

Grignard Reaction. University of California, Davis. Available at: [Link]

-

Heck reaction of iodobenzene with olefins using Pd- complex 3 a. ResearchGate. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

-

Negishi Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. Available at: [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

-

How to Create a Grignard Reagent ("Preparation"). YouTube. Available at: [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

-

AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Ullmann Reaction. BYJU'S. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Negishi_coupling [chemeurope.com]

- 18. Negishi Coupling [organic-chemistry.org]

- 19. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Stille Coupling [organic-chemistry.org]

- 22. Stille reaction - Wikipedia [en.wikipedia.org]

- 23. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Kumada coupling - Wikipedia [en.wikipedia.org]

- 25. Kumada Coupling | NROChemistry [nrochemistry.com]

- 26. Kumada Coupling [organic-chemistry.org]

- 27. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 1-Ethyl-2-iodobenzene for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Ethyl-2-iodobenzene (CAS No. 18282-40-1). It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, properties, and critical applications in modern organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical development.

Core Chemical Identity and Physicochemical Properties

1-Ethyl-2-iodobenzene, also known as 2-ethyliodobenzene, is an organoiodine compound that serves as a versatile building block in organic synthesis. Its utility stems from the reactivity of the carbon-iodine bond, which is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The ethyl group at the ortho position introduces specific steric and electronic effects that can be strategically exploited in synthesis design.

Table 1: Physicochemical and Safety Data for 1-Ethyl-2-iodobenzene

| Property | Value | Source(s) |

| CAS Number | 18282-40-1 | [1][2] |

| Molecular Formula | C₈H₉I | [1] |

| Molecular Weight | 232.06 g/mol | [1][3] |

| Appearance | Colorless to light orange/yellow liquid | [4] |

| Boiling Point | 64-65 °C at 5 mmHg | [3] |

| Flash Point | 105 °C (221 °F) | |

| SMILES | CCC1=CC=CC=C1I | [3] |

| InChIKey | ZEJZDNMOGNUIHL-UHFFFAOYSA-N | [3] |

| Storage | 4°C, protect from light | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [5] |

Synthesis and Purification: A Validated Protocol

While several methods exist for the synthesis of aryl iodides, a recently developed, metal- and base-free approach utilizing arylhydrazines offers a convenient and efficient route.[6] This method is advantageous due to its operational simplicity and tolerance of various functional groups. The classic Sandmeyer reaction, involving the diazotization of the corresponding aniline (2-ethylaniline) followed by treatment with potassium iodide, remains a viable, albeit more traditional, alternative.[7]

Protocol: Synthesis from 2-Ethylphenylhydrazine Hydrochloride[7]

This protocol describes the synthesis of 1-Ethyl-2-iodobenzene from its corresponding hydrazine precursor. The causality behind this reaction lies in the in-situ generation of an arenediazonium salt from the arylhydrazine, which is then trapped by the iodide anion.

Experimental Workflow:

Caption: Workflow for the synthesis of 1-Ethyl-2-iodobenzene.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add the 2-ethylphenylhydrazine hydrochloride (0.5 mmol, 1.0 equiv), iodine (I₂) (126.9 mg, 0.5 mmol, 1.0 equiv), and dimethyl sulfoxide (DMSO) (0.1 mL).

-

Reaction Execution: Stir the reaction mixture at 60°C for 6 hours under an air atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any remaining iodine, followed by water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with chloroform (4 x 5 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Data Analysis

Characterization of the final product is critical for confirming its identity and purity. The following data is representative for 1-Ethyl-2-iodobenzene synthesized via the arylhydrazine method.[6]

-

¹H NMR (400 MHz, CDCl₃): δ 7.81 (dd, J = 8.3, 1.6 Hz, 1H), 7.21–7.30 (m, 2H), 6.87 (td, J = 8.3, 1.6 Hz, 1H), 2.73 (q, J = 7.5 Hz, 2H), 1.21 (t, J = 7.5 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 146.6, 139.5, 128.7, 128.5, 100.6, 34.3, 14.7.

-

Mass Spectrometry (EI): [M]⁺ m/z = 232.

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 1-Ethyl-2-iodobenzene is realized in its application as a coupling partner in palladium-catalyzed reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of C-C bonds that form the backbone of many drug molecules.[8] The C-I bond is the most reactive of the aryl halides towards the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[9]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[10] This reaction is fundamental in drug discovery for synthesizing complex molecules from simpler, readily available fragments.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol (Representative): [11]

-

Reagent Setup: In a Schlenk flask, combine 1-Ethyl-2-iodobenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.3 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%). The choice of ligand and palladium source is critical and must be optimized based on the specific substrates to balance reactivity and stability.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water (4:1) or DMF. The aqueous component is crucial for activating the boronic acid for transmetalation.

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100°C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

The Mizoroki-Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for extending carbon chains and creating complex olefinic structures.[12] The reaction generally exhibits high trans selectivity.[13]

Catalytic Cycle:

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Field-Proven Protocol (Representative): [8][13]

-

Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, for instance, Pd(OAc)₂ (2 mol%) and a phosphine ligand like P(o-tolyl)₃ (4 mol%). Allow the catalyst and ligand to pre-form in an anhydrous solvent (e.g., DMF or DMAc) for 10-15 minutes.

-

Substrate Addition: To this solution, add 1-Ethyl-2-iodobenzene (1.0 mmol, 1.0 equiv), the alkene coupling partner (e.g., ethyl acrylate, 1.2 equiv), and an organic base such as triethylamine (Et₃N, 1.5 equiv). The base is required to neutralize the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 100-130°C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Relevance in Drug Discovery and Development

In the landscape of modern drug discovery, efficiency and modularity are paramount. 1-Ethyl-2-iodobenzene and similar aryl halides are not just reagents; they are key components in strategic synthetic planning, particularly within Fragment-Based Drug Discovery (FBDD).[14][15]

FBDD begins by identifying small, low-molecular-weight fragments that bind with low affinity but high efficiency to a biological target.[4] The subsequent "fragment growing" or "fragment linking" phase requires robust and predictable synthetic chemistry to elaborate these initial hits into potent, drug-like leads.[16] This is where the utility of 1-Ethyl-2-iodobenzene becomes evident. It can serve as a core fragment or as a coupling partner to append new functionality onto an existing fragment scaffold. The predictable reactivity of the C-I bond in Suzuki and Heck couplings allows medicinal chemists to systematically and rapidly explore the chemical space around a fragment hit, optimizing its interactions with the target protein to enhance potency and selectivity.

References

-

Benzene, 1-ethyl-2-iodo- . PubChem. [Link]

-

Suzuki Cross-coupling Reaction procedure . Rose-Hulman Institute of Technology. [Link]

-

An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow . ACS Sustainable Chemistry & Engineering. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature . The Royal Society of Chemistry. [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine . ACS Omega. [Link]

-

Iodobenzene Synthesis . Organic Syntheses. [Link]

-

Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides . RSC Publishing. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons . Total Organic Chemistry (YouTube). [Link]

-

Heck Reaction . Organic Chemistry Portal. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Fragment-based drug discovery: opportunities for organic synthesis . RSC Medicinal Chemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine (PDF) . ResearchGate. [Link]

-

Fragment-based drug discovery—the importance of high-quality molecule libraries . PMC. [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets . Frontiers in Molecular Biosciences. [Link]

-

Fragment Based Drug Discovery Conference . Cambridge Healthtech Institute. [Link]

-

Exploring Fragment-Based Approaches in Drug Discovery . Taylor & Francis Online. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]

- 14. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 16. think.taylorandfrancis.com [think.taylorandfrancis.com]

Introduction: The Strategic Importance of 1-Ethyl-2-iodobenzene

An In-Depth Technical Guide to 1-Ethyl-2-iodobenzene: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 1-ethyl-2-iodobenzene, a key aryl iodide intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural properties, robust synthetic methodologies, and its versatile applications in palladium-catalyzed cross-coupling reactions, which are foundational to the discovery of novel therapeutics and functional materials.

1-Ethyl-2-iodobenzene (CAS No. 18282-40-1) is a substituted aromatic organoiodine compound. While seemingly a simple molecule, its true value lies in the strategic placement of its functional groups. The ethyl group provides steric and electronic influence, while the ortho-iodine atom serves as an exceptionally reactive handle for sophisticated molecular engineering.

Aryl iodides are premier substrates in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive among the aryl halides, allowing for oxidative addition to low-valent transition metal catalysts (like palladium(0)) under significantly milder conditions than its bromide or chloride counterparts.[1] This high reactivity makes 1-ethyl-2-iodobenzene an invaluable building block for constructing complex molecular architectures, enabling the efficient synthesis of biaryl compounds, substituted alkenes, and arylalkynes—motifs frequently found in active pharmaceutical ingredients (APIs).[2][]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use in synthesis and for accurate characterization of its reaction products.

Physical and Chemical Properties

The key identifying and physical properties of 1-ethyl-2-iodobenzene are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 18282-40-1 | [4][5] |

| Molecular Formula | C₈H₉I | [4][6] |

| Molecular Weight | 232.06 g/mol | [4][6] |

| Physical Form | Liquid | [7] |

| IUPAC Name | 1-ethyl-2-iodobenzene | [8] |

| SMILES | CCC1=CC=CC=C1I | [4] |

| InChI Key | ZEJZDNMOGNUIHL-UHFFFAOYSA-N | [4] |

| Flash Point | 105 °C (221 °F) | [7] |

| Storage | Ambient temperature, protect from light | [6][7] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The data below are based on reported experimental findings.[5][9]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.81 (dd, J = 8.3, 1.6 Hz, 1H): This doublet of doublets corresponds to the aromatic proton ortho to the iodine atom (C6-H), experiencing large coupling from its vicinal neighbor and smaller meta-coupling.

-

δ 7.21–7.30 (m, 2H): A multiplet representing the two central aromatic protons (C4-H and C5-H).

-

δ 6.87 (td, J = 8.3, 1.6 Hz, 1H): This triplet of doublets corresponds to the aromatic proton ortho to the ethyl group (C3-H).

-

δ 2.73 (q, J = 7.5 Hz, 2H): The quartet represents the benzylic methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

-

δ 1.21 (t, J = 7.5 Hz, 3H): This triplet is characteristic of the terminal methyl protons (-CH₃) of the ethyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 146.6: Quaternary aromatic carbon attached to the ethyl group (C1).

-

δ 139.5, 128.7, 128.5: Aromatic CH carbons.

-

δ 100.6: Quaternary aromatic carbon attached to the iodine atom (C2). The significant upfield shift is a hallmark of ipso-carbons bonded to iodine.

-

δ 34.3: Benzylic methylene carbon (-CH₂-).

-

δ 14.7: Terminal methyl carbon (-CH₃).

-

-

Mass Spectrometry (EI): The molecular ion peak ([M]⁺) is observed at m/z = 232, corresponding to the molecular weight of the compound.[9]

Synthesis Methodologies: A Comparative Analysis

The synthesis of 1-ethyl-2-iodobenzene is not efficiently achieved by direct electrophilic iodination of ethylbenzene, as this reaction favors para-substitution and is often reversible due to the formation of hydrogen iodide (HI), a strong reducing agent.[10][11] Therefore, more robust and regioselective methods are required.

Method 1: Metal-Free Synthesis from Arylhydrazine (Field-Proven Protocol)

A highly effective and modern approach involves the reaction of 2-ethylphenylhydrazine hydrochloride with elemental iodine in DMSO. This method is advantageous as it avoids the use of heavy metals and harsh bases.[5][12]

-

To a round-bottom flask, add 2-ethylphenylhydrazine hydrochloride (0.5 mmol, 1.0 equiv).

-

Add elemental iodine (I₂, 127 mg, 0.5 mmol, 1.0 equiv) and dimethyl sulfoxide (DMSO, 0.1 mL).

-

Stir the reaction mixture at 60 °C for 6 hours under an air atmosphere.

-

Cool the mixture to room temperature.

-

Add saturated aqueous sodium thiosulfate (Na₂S₂O₃, 5 mL) to quench unreacted iodine, followed by water (10 mL).

-

Extract the aqueous layer with chloroform or ethyl acetate (4 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 1-ethyl-2-iodobenzene. An isolated yield of 71% has been reported for this transformation.[9]

This reaction proceeds through a radical mechanism. Iodine oxidizes the arylhydrazine to form an arenediazonium salt intermediate. A subsequent single-electron transfer from an iodide anion generates an aryl radical and an iodine radical. The combination of these two radicals affords the final product. The choice of DMSO is critical; it acts not just as a solvent but also participates in the catalytic cycle.[12]

Caption: Simplified workflow for the synthesis of 1-ethyl-2-iodobenzene from arylhydrazine.

Method 2: Synthesis via Sandmeyer-Type Diazotization (Classic Approach)

A more traditional and widely applicable method is the diazotization of 2-ethylaniline followed by reaction with potassium iodide. This is an adaptation of the classic Sandmeyer reaction.[13]

-

In a flask cooled to 0-5 °C in an ice bath, dissolve 2-ethylaniline (1.0 equiv) in an aqueous solution of hydrochloric or sulfuric acid (approx. 3 equiv).

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, ensuring the temperature remains below 5 °C to form the stable diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI, 1.5 equiv) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction to warm to room temperature and then gently heat on a steam bath until gas evolution ceases.

-

Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with aqueous sodium thiosulfate to remove any residual iodine, then with brine.

-

Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.

-

Purify by vacuum distillation or column chromatography to obtain pure 1-ethyl-2-iodobenzene.

Key Synthetic Applications: A Gateway to Molecular Complexity

The utility of 1-ethyl-2-iodobenzene is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to Pd(0) complexes, initiating catalytic cycles that form new C-C bonds with high efficiency.

Suzuki-Miyaura Coupling

This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester), forming a biaryl linkage. This is one of the most powerful methods for constructing scaffolds found in pharmaceuticals and organic materials.[14][15]

-

To a Schlenk flask, add 1-ethyl-2-iodobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture (typically 80-100 °C) with stirring until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mizoroki-Heck Reaction

The Heck reaction forms a new C-C bond by coupling the aryl iodide with an alkene, typically yielding a substituted alkene product. This reaction is fundamental for synthesizing stilbenes, cinnamates, and other vinyl-aromatic systems.[16][17]

-

In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%) and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 equiv, 4 mol%).

-

Add 1-ethyl-2-iodobenzene (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.2 equiv), and a base such as triethylamine (Et₃N, 1.5 equiv).

-

Add an anhydrous polar aprotic solvent like DMF or NMP.

-

Heat the mixture (typically 100-120 °C) with stirring for the required time (monitored by TLC/GC-MS).

-

After cooling, work up the reaction by diluting with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography.

Caption: Key steps in the Mizoroki-Heck reaction catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for creating a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne), producing arylalkynes. This reaction typically requires both palladium and copper(I) co-catalysts.[18][19]

-

To a Schlenk flask, add 1-ethyl-2-iodobenzene (1.0 equiv), the terminal alkyne (1.1 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.04 equiv, 4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up by filtering off the amine hydrohalide salt, diluting with water, and extracting with an organic solvent.

-

Purify the product by column chromatography.

Application in the Synthesis of Heterocyclic Scaffolds

The true potential of 1-ethyl-2-iodobenzene for drug development professionals is realized when these primary coupling products are used as advanced intermediates for constructing complex heterocyclic systems.

-

Phenanthridines: The 2-ethylbiphenyl derivatives formed from Suzuki coupling can be precursors to phenanthridines, a core structure in many biologically active compounds. Subsequent intramolecular cyclization reactions, often radical-based, can form the central heterocyclic ring.[6][20][21]

-